1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-
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Overview
Description
1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- is a heterocyclic compound that features a pyrazole ring substituted with a carboxylic acid group at the 4-position and an aminosulfonyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- typically involves the reaction of pyrazole derivatives with suitable sulfonylating agents. One common method includes the use of 3-amino-1H-pyrazole-4-carboxylic acid as a starting material, which undergoes sulfonylation with sulfonyl chlorides under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- involves its interaction with specific molecular targets and pathways. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
3-Aminopyrazole-4-carboxylic acid: Similar structure but lacks the sulfonyl group, leading to different reactivity and applications.
1-Methyl-3-chloro-4-methoxycarbonylpyrazole-5-sulfonamide: Contains a sulfonamide group and different substituents, resulting in distinct chemical properties.
Uniqueness: 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- is unique due to the presence of both the carboxylic acid and aminosulfonyl groups, which confer specific reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
5-sulfamoyl-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O4S/c5-12(10,11)3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9)(H2,5,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYKACFNSGUTDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)O)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170603 |
Source
|
Record name | 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178880-04-1 |
Source
|
Record name | 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178880041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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